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Infigratinib (BGJ398) is a potent and selective inhibitor of the Fibroblast Growth Factor
Receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1,
FGFR2, and FGFR3.[1][2][3] Its efficacy in treating FGFR-driven cancers, such as
cholangiocarcinoma, is well-documented.[4][5][6][7] However, a comprehensive understanding
of its cross-reactivity with other kinases is crucial for predicting potential off-target effects and
ensuring therapeutic safety.[8] This guide provides a comparative analysis of the cross-
reactivity of Infigratinib, supported by available experimental data.

Kinase Inhibition Profile of Infigratinib

Infigratinib demonstrates high potency against its primary targets, FGFR1, FGFR2, and
FGFR3, with IC50 values in the low nanomolar range in cell-free assays.[1][2] Its selectivity is
notable when compared to other kinases, including FGFR4 and VEGFR2, where the inhibitory
activity is significantly lower.[1][2]

Comparative Inhibitory Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Infigratinib against a panel of kinases, highlighting its selectivity for the FGFR family.
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. Selectivity Fold (vs.
Kinase Target IC50 (nM) Reference
FGFR3)

Primary Targets

FGFR1 0.9 0.9x [1]
FGFR2 1.4 1.4x [1]
FGFR3 1.0 1x [1]
FGFR3-K650E 4.9 4.9x [9]
Off-Targets

LYN 300 300x [1]
KIT 750 750x [1]
YES 1100 1100x [1]
FYN 1900 1900x [1]
ABL 2300 2300x [1]
LCK 2500 2500x [1]

Data presented is from cell-free assays.

As the data indicates, Infigratinib is over 40-fold more selective for FGFR1/2/3 compared to
FGFR4 and VEGFRZ2.[1] The inhibitory activity against other tyrosine kinases such as Abl, Fyn,
Kit, Lck, Lyn, and Yes is substantially weaker, with IC50 values in the micromolar range.[1]

Experimental Protocols for Kinase Profiling

The determination of kinase inhibition profiles, such as the data presented above, is typically
achieved through in vitro kinase assays. A general methodology for such an assay is outlined
below.

General Kinase Inhibition Assay Protocol
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» Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein),
ATP, assay buffer, test compound (Infigratinib), and a detection system.[10][11]

e Assay Principle: The assay measures the transfer of a phosphate group from ATP to the
substrate by the kinase. The test compound's ability to inhibit this reaction is quantified.[10]

e Procedure:

o

The kinase and the test compound (at various concentrations) are pre-incubated in the
assay buffer.

o

The kinase reaction is initiated by the addition of the substrate and ATP.

[¢]

The reaction is allowed to proceed for a defined period at a specific temperature.

[¢]

The reaction is stopped, and the amount of phosphorylated substrate is measured.

» Detection Methods: Various methods can be used to detect substrate phosphorylation,
including:

o Radiometric assays: Using radioactively labeled ATP (32P-ATP or 33P-ATP) and measuring
the incorporation of the radioactive phosphate into the substrate.[12]

o Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to
detect phosphorylation.[13][14] Techniques like Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) are common.[13][14]

o Luminescence-based assays: Measuring the amount of ATP remaining after the kinase
reaction, which is inversely proportional to kinase activity.[14]

o Data Analysis: The amount of inhibition is calculated for each concentration of the test
compound. The IC50 value, the concentration of the inhibitor required to reduce kinase
activity by 50%, is then determined by fitting the data to a dose-response curve.[12]
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Kinase Inhibition Assay Workflow
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Caption: Workflow for a typical in vitro kinase inhibition assay.
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Signaling Pathway Implications

Infigratinib's primary mechanism of action is the inhibition of the FGFR signaling pathway. Upon
binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate,
leading to the recruitment and phosphorylation of downstream signaling molecules. This
cascade ultimately activates pathways such as the RAS-MAPK and PI3K-AKT pathways,
promoting cell proliferation, survival, and angiogenesis.

By inhibiting FGFR kinase activity, Infigratinib blocks these downstream signaling events.[15]
Specifically, it has been shown to decrease the phosphorylation of FRS2 (FGFR Substrate 2)
and MAPK (Mitogen-Activated Protein Kinase).[1] The off-target activities of Infigratinib,
although significantly weaker, could potentially impact other signaling pathways if high
concentrations of the drug are achieved in vivo. However, at therapeutic doses, the primary
effect is expected to be the potent and selective inhibition of FGFR signaling.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8945560/
https://www.selleckchem.com/products/bgj398-nvp-bgj398.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Simplified FGFR Signaling Pathway
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Caption: Infigratinib inhibits the FGFR signaling pathway.
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Conclusion

Infigratinib is a highly selective inhibitor of FGFR1, FGFR2, and FGFR3. While it exhibits some
cross-reactivity with other kinases, this off-target activity is significantly weaker. The high
selectivity of Infigratinib for the FGFR family underscores its targeted therapeutic potential and
provides a rationale for its clinical efficacy in patients with FGFR-driven malignancies. A
thorough understanding of its kinase inhibition profile is essential for ongoing and future clinical
development and for anticipating potential on-target and off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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